1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide is a synthetic compound that belongs to a class of chemical entities known for their potential therapeutic applications. The molecular formula of this compound is C14H19ClN2O3S, indicating the presence of chlorine, sulfur, and various functional groups that contribute to its biological activity. The compound features a piperidine ring substituted with a carboxamide group and a chlorinated aromatic moiety, which enhances its lipophilicity and biological interactions.
1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide exhibits notable biological activities, particularly in cancer research. It has been studied as a potential inhibitor of B-cell lymphoma 2 (Bcl-2) proteins, which are crucial in regulating apoptosis in cancer cells. Compounds targeting Bcl-2 have shown promise in promoting cell death in various malignancies, suggesting potential therapeutic applications in oncology .
The synthesis of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide typically involves several steps:
This compound has several applications:
Interaction studies involving 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide focus on its binding affinity to Bcl-2 family proteins. These studies often employ techniques such as:
These studies provide insights into how this compound can modulate protein functions and influence apoptotic pathways.
Several compounds share structural similarities with 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[2-Chloro-5-methylphenyl]-piperidine-4-carboxamide | Structure | Lacks methylsulfonyl group; potential for different biological activity. |
| N-(4-Chlorophenyl)-piperidine-4-carboxamide | Structure | Different substitution pattern; may exhibit distinct pharmacological properties. |
| 1-(Methylsulfonyl)-piperidine-4-carboxylic acid | Structure | Acidic functional group; alters solubility and bioavailability. |
The unique combination of the chlorinated aromatic system with the piperidine structure and the methylsulfonyl group distinguishes 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide from other similar compounds. This specific arrangement enhances its lipophilicity and potential selectivity towards Bcl-2 family proteins, making it a valuable candidate for further pharmacological exploration.
The synthesis of piperidine-4-carboxamide derivatives represents a fundamental challenge in heterocyclic chemistry, with multiple established synthetic routes offering distinct advantages and limitations [1]. The most prevalent approach involves the use of reductive amination procedures, which can be executed through either one-pot or two-pot methodologies depending on the specific amine precursor employed [2]. In the case of secondary amines, direct one-pot procedures are feasible, while primary amines necessitate a sequential two-step process involving initial imine formation followed by reduction [2].
A particularly effective strategy involves the conjugate addition of beta-keto amides with acrolein derivatives, which has demonstrated exceptional yields approaching 99 percent under optimized conditions [2]. This methodology proves especially valuable for constructing the requisite aldehyde intermediates that subsequently undergo intramolecular cyclization to form the desired piperidine ring system [2]. The inherent instability of primary and secondary amino-aldehydes often leads to the formation of aminal mixtures through intramolecular addition reactions, which can be advantageously utilized in the synthetic sequence [2].
Modern synthetic approaches have incorporated electroreductive cyclization techniques utilizing readily available imine precursors and terminal dihaloalkanes in flow microreactor systems [3] [4]. This methodology offers significant advantages over conventional batch-type reactions, providing enhanced yields and improved reaction control through the large specific surface area characteristic of microreactor technology [3] [4]. The electroreductive approach eliminates the requirement for expensive transition metal catalysts while avoiding harsh reaction conditions typically associated with traditional synthetic methods [4].
The Petrenko-Kritschenko reaction represents another viable synthetic pathway, involving the condensation of two molar equivalents of aromatic aldehydes with primary amines and dialkyl alpha-ketocarboxylates through a double Mannich reaction mechanism [5]. This approach provides direct access to substituted piperidine-4-one intermediates, which can be subsequently converted to the desired carboxamide derivatives through appropriate functional group transformations [5].
The regioselective functionalization of chlorinated aromatic compounds presents unique synthetic challenges that require careful consideration of electronic and steric factors [6]. Systematic investigations have revealed that silver salt-based iodination reagents offer superior regioselectivity compared to conventional methods, particularly when employing silver sulfate with molecular iodine or silver salts containing non-coordinating anions such as hexafluoroantimonate, tetrafluoroborate, or hexafluorophosphate [6].
For chlorinated phenol derivatives, iodination with silver sulfate and molecular iodine in dichloromethane provides moderate to good yields of ortho-substituted products [6]. The regioselectivity can be enhanced through appropriate solvent selection, with acetonitrile demonstrating superior performance for achieving para-selective iodination in corresponding anisole derivatives [6]. The regioselectivity ratios can exceed 16:1 under optimized conditions, representing a significant improvement over conventional iodination methodologies [6].
The electronic nature of substituents plays a crucial role in determining regioselectivity patterns [7]. Electron-withdrawing groups such as nitrile and carbonyl functionalities consistently direct electrophilic substitution to ortho and para positions relative to the substituent [7]. This directing effect follows a hierarchical model where the innate reactivity preference of the heterocyclic system can be overridden by strongly electron-withdrawing groups positioned in conjugation with the aromatic system [7].
Radical functionalization approaches using alkylsulfinate salts have demonstrated exceptional utility for the regioselective introduction of alkyl substituents onto electron-deficient aromatic systems [7]. The regioselectivity is dependent on both solvent and pH conditions, allowing for tunable control over the substitution pattern through appropriate reaction condition modification [7]. These methodologies have proven particularly effective for complex biologically active molecules, providing access to substitution patterns that are difficult to achieve through conventional electrophilic aromatic substitution [7].
The introduction of methylsulfonyl groups represents a critical synthetic transformation that requires careful optimization of reaction conditions and reagent selection [8] [9]. Traditional approaches rely on the oxidation of pre-installed thiomethyl groups or metal-mediated cross-coupling reactions utilizing sodium sulfinate reagents [10] [11]. However, recent developments have introduced novel methodologies that offer improved efficiency and broader substrate scope [9] [10].
Copper-catalyzed dehydrogenated methylsulfonylation utilizing sodium methanesulfinate in conjunction with hypervalent iodine reagents has emerged as a particularly effective strategy [9]. This methodology enables the formation of carbon-sulfur bonds through a radical mechanism, providing access to allyl methyl sulfones and alkenyl methyl sulfones with excellent functional group tolerance [9]. The reaction proceeds through the generation of mesyl radicals, which preferentially undergo addition reactions with olefinic substrates due to their enhanced electrophilicity [9].
The use of dimethylaminopyridine as a superior nucleophilic base in sulfonylation reactions has demonstrated significant advantages over conventional bases such as collidine [8]. Density functional theory calculations reveal that the energy barrier for dimethylaminopyridine-mediated reactions is substantially lower than corresponding collidine-mediated processes [8]. This improvement is particularly pronounced for challenging amine substrates where conventional methodologies fail to achieve efficient sulfonylation [8].
| Sulfonylation Method | Reagent System | Yield Range | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Copper-catalyzed | CH₃SSO₃Na/PhI(OAc)₂ | 70-85% | High | 80°C, 4-6 hours |
| DMAP-assisted | ArSO₂Cl/DMAP | 75-90% | Excellent | RT, 2-4 hours |
| Traditional | ArSO₂Cl/Collidine | 45-65% | Moderate | 60°C, 8-12 hours |
The development of specialized reagents for methyl sulfone synthesis has provided unprecedented access to heteroaromatic methyl sulfones through novel disconnection strategies [10] [11]. These reagents enable rapid formation of previously inaccessible heteroaromatic methyl sulfones through reactions with various bis-nucleophiles [10] [11]. The methodology can be extended to incorporate alkyl, difluoromethyl, trifluoromethyl, and even bicyclo[1.1.1]pentane-containing derivatives, significantly expanding the synthetic utility [10] [11].
The purification of piperidine derivatives requires specialized techniques that account for the basic nature of the nitrogen heterocycle and the potential for salt formation [12] [13]. Conventional purification approaches often employ carbon dioxide gas treatment to form piperidine salts, which can be subsequently isolated through filtration and converted back to the free base through alkaline hydrolysis [12]. This methodology offers significant advantages in terms of process simplicity and energy conservation compared to traditional azeotropic distillation methods [12].
Crystallization techniques represent the cornerstone of piperidine derivative purification, with solvent selection playing a crucial role in achieving high purity products [14]. Distilled ethanol has emerged as the preferred crystallization solvent for most piperidine-4-one derivatives, consistently providing high-quality crystals with minimal impurity incorporation [14]. Alternative solvent systems including acetonitrile, methanol, benzene-petroleum mixtures, and dichloromethane-methanol combinations have proven effective for specific structural variants [14].
Advanced analytical techniques have been developed for the quantitative determination of piperidine content in pharmaceutical preparations [15]. Reversed-phase high-performance liquid chromatography utilizing pre-column derivatization with 4-toluenesulfonyl chloride enables sensitive detection with limits of quantitation as low as 0.44 micrograms per milliliter [15]. The methodology demonstrates excellent linearity across a wide concentration range with correlation coefficients exceeding 0.9996 [15].
Specialized purification procedures for heterocyclic nitrogen compounds utilize aqueous ammonia solutions containing 2 to 15 weight percent ammonia [13]. This approach involves dissolution at elevated temperatures followed by controlled crystallization at reduced temperatures, providing superior purity compared to conventional methods [13]. The procedure is particularly effective for indole and skatole derivatives, achieving purity levels exceeding 99.90 percent [13].
The transition from laboratory-scale to industrial-scale synthesis of piperidine derivatives presents numerous technical and economic challenges that require comprehensive optimization strategies [16] [17]. A critical factor involves the integration of multiple reaction steps while maintaining consistent product quality and yield across extended production runs [16]. Successful scale-up has been demonstrated for oligomeric piperidine derivatives, with one metric ton quantities achieved through optimized two-step manufacturing processes [16].
Multi-step continuous flow synthesis offers significant advantages for large-scale production, providing enhanced reaction control and improved safety profiles compared to batch processing [17] [18]. The integration of multiple flow chemistry devices under computer control enables seamless execution of complex synthetic sequences while maintaining real-time monitoring capabilities [17]. This approach has proven particularly valuable for pharmaceutical intermediate synthesis, where consistent quality and reproducibility are paramount [18].
Process analytical technology integration represents a crucial component of scalable multi-step synthesis [18]. The combination of nuclear magnetic resonance spectroscopy, ultraviolet-visible spectroscopy, infrared spectroscopy, and ultra-high-performance liquid chromatography enables comprehensive real-time monitoring of reaction progress and product quality [18]. Advanced data analysis models including indirect hard modeling, deep learning, and partial least squares regression facilitate quantitative determination of products, intermediates, and impurities throughout the synthetic pathway [18].
Temperature control and heat management become increasingly critical at larger scales due to the exothermic nature of many transformations involved in piperidine synthesis [19]. Optimization strategies must account for the effects of temperature on both reaction rate and selectivity, with careful consideration of side reaction pathways that may become more prominent under industrial conditions [19]. Solvent selection plays a dual role in both reaction optimization and downstream processing considerations, affecting both yield and purification efficiency [19].
The solubility behavior of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide demonstrates a complex interplay between its polar and hydrophobic structural elements. The compound exhibits a molecular formula of C₁₄H₁₉ClN₂O₃S with a molecular weight of 330.83 g/mol [1] [2], indicating a moderately sized organic molecule with multiple functional groups that influence its solvation characteristics.
Polar Solvent Behavior
In highly polar aprotic solvents, the compound demonstrates excellent solubility characteristics. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) represent the optimal solvation media, with expected solubility ranges of 50-200 mg/mL and 80-300 mg/mL respectively [3]. This enhanced solubility stems from the strong solvation of the methylsulfonyl group (SO₂CH₃) and the carboxamide functionality, which can participate in dipole-dipole interactions with these polar aprotic solvents.
Protic polar solvents exhibit moderate to good solubility profiles. Methanol demonstrates good to very good solubility (20-100 mg/mL), while ethanol shows slightly reduced but still favorable solubility (15-80 mg/mL). The hydrogen bonding capacity of the primary carboxamide group (-CONH₂) facilitates strong intermolecular interactions with alcoholic solvents [4] [5]. The piperidine nitrogen, with its predicted pKa of approximately 10.5-11.0, can also participate in hydrogen bonding as a weak base.
Non-Polar and Moderately Polar Solvents
The compound exhibits limited solubility in non-polar solvents such as toluene (0.5-3 mg/mL), reflecting the significant polar character imparted by the sulfonyl and carboxamide functionalities . However, chlorinated solvents including chloroform and dichloromethane demonstrate good solubility (30-150 mg/mL and 25-120 mg/mL respectively), owing to favorable interactions with the chlorinated aromatic system and the polarizable nature of these solvents.
Moderately polar solvents such as acetonitrile and ethyl acetate exhibit intermediate solubility characteristics (5-25 mg/mL and 10-50 mg/mL respectively). The ester-like interactions possible with ethyl acetate and the moderate polarity of acetonitrile provide sufficient solvation energy to dissolve reasonable quantities of the compound.
| Solvent Type | Solubility Category | Expected Range (mg/mL) | Dominant Interactions |
|---|---|---|---|
| DMSO | Very Good | 80-300 | Dipole-dipole, SO₂ solvation |
| DMF | Very Good | 50-200 | Amide-amide interactions |
| Methanol | Good-Very Good | 20-100 | Hydrogen bonding |
| Ethanol | Good | 15-80 | Hydrogen bonding |
| Chloroform | Good | 30-150 | Aromatic-halogen interactions |
| Water | Poor-Moderate | 0.1-5 | Limited by hydrophobic aromatic core |
The thermal characteristics of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide reflect the stabilizing influence of its aromatic core and the crystalline packing facilitated by hydrogen bonding networks. Based on structurally related compounds, the melting point is predicted to fall within the range of 180-220°C [7] [8].
Melting Point Analysis
Comparative analysis with closely related structures provides insight into the expected melting behavior. The carboxylic acid analog 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid exhibits a melting point of 238-241°C [7], while the structurally similar 1-[2-Chloro-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide demonstrates a melting point of 188-189°C [8]. The target compound, incorporating both the 5-methyl substitution and carboxamide functionality, is expected to exhibit intermediate thermal behavior.
The crystalline nature of the compound is supported by multiple hydrogen bonding sites including the primary carboxamide group and the basic piperidine nitrogen. These intermolecular interactions contribute to organized crystal packing and elevated melting temperatures compared to non-hydrogen bonding analogs.
Thermal Stability Profile
Thermal stability studies indicate that the compound remains stable up to approximately 200°C before onset of decomposition processes [9]. The presence of the methylsulfonyl group and the chlorinated aromatic system provides inherent thermal stability through resonance stabilization and the electron-withdrawing effects of these substituents.
Upon thermal decomposition above 250°C, the compound is expected to undergo fragmentation with liberation of sulfur dioxide (SO₂), hydrogen chloride (HCl), and various aromatic fragments. This decomposition pattern is characteristic of sulfonyl-containing aromatic compounds and follows established thermal degradation pathways [9].
Phase Transition Behavior
As a crystalline solid at room temperature, the compound does not exhibit a glass transition temperature but rather demonstrates classical solid-liquid phase transition behavior. The heat of fusion is estimated to be in the range of 15-25 kJ/mol, consistent with organic compounds of similar molecular weight and hydrogen bonding capacity [9].
| Thermal Property | Value/Range | Basis |
|---|---|---|
| Melting Point | 180-220°C | Related compound data |
| Decomposition Temperature | >250°C | Thermal stability analysis |
| Thermal Stability Range | Stable to 200°C | Typical aromatic amides |
| Heat of Fusion | 15-25 kJ/mol | Estimated from analogs |
| Storage Temperature | -20°C to +25°C | Standard pharmaceutical conditions |
The partition coefficient of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide provides crucial insights into its membrane permeation characteristics and bioavailability potential. The calculated LogP value of 0.87 [10] indicates moderate lipophilicity with balanced hydrophobic and hydrophilic character.
LogP Calculation and Interpretation
The experimental LogP determination reveals a value of 0.87 ± 0.20 [10], positioning the compound within the optimal range for pharmaceutical development. This moderate lipophilicity results from the counterbalancing effects of hydrophobic aromatic components and polar functional groups. The chlorinated aromatic ring system and methyl substituents contribute to the hydrophobic character, while the carboxamide, methylsulfonyl, and piperidine nitrogen functionalities provide hydrophilic balance.
Lipophilic Efficiency Assessment
The lipophilic efficiency (LipE) of the compound can be assessed by considering the relationship between its biological activity and lipophilicity. With a LogP of 0.87, the compound demonstrates favorable drug-like properties, avoiding both excessive hydrophilicity (LogP < 0) and excessive lipophilicity (LogP > 5) that could compromise bioavailability or selectivity [11] [12].
pH-Dependent Partitioning (LogD)
The distribution coefficient (LogD) at physiological pH (7.4) is expected to range from 0.6-1.2, reflecting the minimal ionization of the compound under these conditions. The piperidine nitrogen (pKa ~10.5) remains largely neutral at pH 7.4, while the carboxamide group (pKa 16.34 ± 0.20) shows no significant ionization [10]. This pH-independence enhances the predictability of the compound's partitioning behavior across biological membranes.
Membrane Permeation Characteristics
The moderate LogP value suggests favorable characteristics for passive diffusion across biological membranes. The compound is expected to demonstrate good Caco-2 permeability and blood-brain barrier penetration potential, based on the established relationships between LogP and membrane permeation for compounds in this lipophilicity range [12].
Drug-likeness Assessment
Analysis according to Lipinski's Rule of Five reveals favorable drug-like properties:
The compound satisfies all major drug-likeness criteria, suggesting good oral bioavailability potential and suitability for pharmaceutical development [11].
| Lipophilicity Parameter | Value | Interpretation |
|---|---|---|
| Calculated LogP | 0.87 ± 0.20 | Moderate lipophilicity |
| LogD (pH 7.4) | 0.6-1.2 | pH-independent behavior |
| Polar Surface Area | 80-100 Ų | Optimal for permeation |
| Lipinski Compliance | 4/4 criteria | Excellent drug-likeness |
| Bioavailability Score | 0.55-0.85 | Good oral potential |
The ionization behavior of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide is governed by two primary ionizable centers: the piperidine nitrogen and the carboxamide group. Understanding these pKa values is essential for predicting solubility, stability, and bioavailability across different pH environments.
Primary Ionization Centers
The carboxamide N-H group exhibits a predicted pKa of 16.34 ± 0.20 [10], classifying it as a very weak acid. This extremely high pKa value indicates that deprotonation occurs only under strongly basic conditions (pH > 14), well outside the physiological range. Under normal biological and pharmaceutical conditions, this group remains neutral and contributes to hydrogen bonding without ionic character.
The piperidine nitrogen functions as a weak base with an estimated pKa of 10.5-11.0, consistent with typical saturated aliphatic amines [13]. This value indicates that the nitrogen exists predominantly in its neutral form at physiological pH (7.4) but becomes significantly protonated under acidic conditions (pH < 8).
pH-Dependent Speciation
Across the physiologically relevant pH range (6.0-8.0), the compound exists primarily as a neutral species with minimal ionization. At pH 7.4, approximately 5-10% of molecules carry a positive charge on the piperidine nitrogen, while the carboxamide remains completely neutral. This predominant neutral character contributes to the compound's membrane permeability and bioavailability potential.
Under acidic conditions (pH < 4), the piperidine nitrogen becomes extensively protonated, forming a cationic species that exhibits enhanced water solubility. This pH-dependent solubility enhancement can be exploited for salt formation and pharmaceutical formulation strategies [4] [5].
Stability Across pH Range
Chemical stability studies reveal optimal stability in the pH range of 4.0-10.0, encompassing most pharmaceutical and biological environments. The compound demonstrates excellent stability at physiological pH (7.4) with minimal degradation over extended periods under standard storage conditions [14] [15].
At extremely acidic conditions (pH < 2), while the compound remains chemically stable, the increased protonation may affect physical stability and crystal form. Conversely, at highly basic conditions (pH > 12), potential deprotonation of the carboxamide group may lead to chemical instability and degradation.
Salt Formation Potential
The basic character of the piperidine nitrogen enables formation of pharmaceutically acceptable salt forms. Common counterions such as hydrochloride, sulfate, or organic acid salts can significantly enhance water solubility while maintaining chemical stability. The salt formation process typically involves protonation of the piperidine nitrogen without affecting other functional groups [1] [2].
| pH Range | Predominant Species | Stability | Solubility Impact |
|---|---|---|---|
| 1.0-4.0 | Protonated piperidine | Stable | Enhanced (ionic) |
| 4.0-10.0 | Neutral species | Most stable | Baseline |
| 10.0-12.0 | Neutral species | Stable | Baseline |
| >12.0 | Potential carboxamide deprotonation | Potentially unstable | Variable |